molecular formula C8H10N2O3S B2765649 2-Methyl-5-sulfamoylbenzamide CAS No. 76503-36-1

2-Methyl-5-sulfamoylbenzamide

Cat. No.: B2765649
CAS No.: 76503-36-1
M. Wt: 214.24
InChI Key: BZWIKRDSKCFXPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-sulfamoylbenzamide (CAS 76503-36-1) is a chemical compound with the molecular formula C8H10N2O3S and a molecular weight of 214.24 g/mol . As a member of the sulfamoylbenzamide (SBA) family, it serves as a valuable building block and intermediate in medicinal chemistry and organic synthesis . The core sulfamoylbenzamide structure is of significant interest in antiviral research, particularly in the development of Capsid Assembly Modulators (CAMs) for the treatment of Hepatitis B Virus (HBV) . These compounds can disrupt the viral assembly process by interacting with the core protein (HBc), leading to the formation of genetically empty, capsid-like particles and effectively suppressing viral replication . Researchers can utilize this chemical scaffold to explore structure-activity relationships (SAR) and develop novel therapeutic entities against chronic HBV infections . This product is provided exclusively for research and development purposes. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) and handle this material according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-5-sulfamoylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S/c1-5-2-3-6(14(10,12)13)4-7(5)8(9)11/h2-4H,1H3,(H2,9,11)(H2,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZWIKRDSKCFXPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76503-36-1
Record name 2-methyl-5-sulfamoylbenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Transformations of 2 Methyl 5 Sulfamoylbenzamide and Analogues

Strategic Approaches to Sulfamoylbenzamide Core Synthesis

The construction of the fundamental sulfamoylbenzamide framework is primarily achieved through two reliable and versatile methods: chlorosulfonation followed by amination, and the use of coupling reactions to form the amide bond.

Chlorosulfonation and Amination Routes

A prevalent strategy for synthesizing the sulfamoylbenzamide core begins with the chlorosulfonation of a benzoic acid derivative. nih.govrsc.org This electrophilic substitution reaction introduces a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring. pageplace.de For instance, the synthesis of various sulfamoylbenzamide derivatives starts from 2-fluorobenzoic acid, which is treated with chlorosulfonic acid to yield the corresponding sulfonyl chloride. nih.gov Similarly, chlorosulfonation of electron-deficient benzoic acids often requires a slight excess of chlorosulfonic acid and elevated temperatures to proceed efficiently. rsc.org

The position of chlorosulfonation is directed by the existing substituents on the benzene (B151609) ring. In the case of toluene, the methyl group directs the incoming chlorosulfonyl group to the ortho and para positions. pearson.com Following chlorosulfonation, the resulting sulfonyl chloride is then reacted with an amine (amination) to form the sulfonamide. This step is often carried out in an aqueous medium. rsc.orgresearchgate.net The versatility of this method lies in the wide array of commercially available amines that can be used, allowing for the introduction of diverse substituents at the sulfonamide nitrogen.

A chemoselective process starting from m-(chlorosulfonyl)benzoyl chloride has also been developed, which takes advantage of the different reactivity between the sulfonyl and aroyl chloride groups to produce m-sulfamoylbenzamide analogues. beilstein-journals.org

Coupling Reactions for Amide Formation

The formation of the benzamide (B126) moiety is a critical step in the synthesis of these compounds. This is typically accomplished through coupling reactions between a carboxylic acid and an amine. rsc.orgnih.gov To facilitate this reaction, the carboxylic acid is often activated. A common method involves converting the carboxylic acid to its more reactive acid chloride, typically using reagents like thionyl chloride or oxalyl chloride. nih.gov

Carbodiimide coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), are also widely employed, often in the presence of an additive like N-hydroxybenzotriazole (HOBt). rsc.orgluxembourg-bio.com These reagents facilitate the formation of an active ester that readily reacts with an amine to form the amide bond under mild conditions. luxembourg-bio.com The choice of coupling agent and reaction conditions can be optimized to improve yields and minimize side reactions. For example, using oxalyl chloride with a DMF catalyst is sometimes preferred over thionyl chloride to prevent hydrolysis of the sulfonamide group.

The efficiency of amide bond formation can be influenced by the electronic nature of the reacting aniline, though in some reported cases, this effect was minimal. rsc.org These coupling reactions are fundamental in creating a library of structurally diverse sulfamoylbenzamide analogues by varying the amine component. nih.gov

Regioselective Derivatization and Functionalization Strategies

The ability to selectively introduce or modify functional groups at specific positions on the 2-methyl-5-sulfamoylbenzamide scaffold is crucial for structure-activity relationship (SAR) studies.

Substituent Introduction at Ortho, Meta, and Para Positions

The regioselectivity of further functionalization is largely dictated by the directing effects of the existing substituents on the aromatic ring. The methyl, amide, and sulfonamide groups on the this compound core will influence the position of incoming electrophiles or the sites of metal-catalyzed cross-coupling reactions.

For example, in the synthesis of related substituted benzenesulfonamides, nucleophilic aromatic substitution can be used to introduce substituents. Starting from a di-halogenated benzamide, such as 2,4-dichloro-5-sulfamoyl-benzamide, selective substitution of one halogen over the other can be achieved. nih.gov In one instance, the chlorine atom at the para-position relative to the sulfonamide group was selectively substituted. nih.gov

Transition metal-catalyzed reactions, such as those involving palladium, have become powerful tools for the regioselective functionalization of aromatic rings. rsc.orgrsc.org These methods can be used to introduce a wide variety of substituents at specific positions, allowing for fine-tuning of the molecule's properties. For instance, a palladium-catalyzed reaction has been used for the C-H functionalization of carbazoles, demonstrating the potential for such methods in the targeted modification of complex aromatic systems. rsc.org

Stereochemical Considerations in Synthetic Pathways

While the core this compound structure is achiral, the introduction of chiral substituents or the creation of stereocenters during synthesis necessitates stereochemical control. When chiral amines or amino acids are used in the amination or coupling steps, the resulting products will be chiral. For example, the reaction of a sulfonyl chloride with L-phenylalaninate methyl ester results in a chiral sulfamoylbenzamide derivative. nih.gov In such cases, it is important to use enantiomerically pure starting materials to ensure the stereochemical integrity of the final product.

In more complex syntheses, asymmetric methods may be employed to control the formation of new stereocenters. While specific examples for this compound are not detailed in the provided context, the general principles of asymmetric synthesis would apply. This could involve the use of chiral catalysts, auxiliaries, or reagents to induce stereoselectivity in reactions such as alkylations or reductions.

Optimization of Synthetic Pathways for Research Efficiency

To facilitate the rapid synthesis and screening of numerous analogues for biological activity, the optimization of synthetic pathways is essential. This involves improving reaction yields, reducing the number of synthetic steps, and developing methods amenable to parallel or automated synthesis. beilstein-journals.org

One approach to improve efficiency is the development of one-pot syntheses. For example, a one-pot strategy for m-sulfamoylbenzamide analogues starting from m-(chlorosulfonyl)benzoyl chloride has been reported, which simplifies the process and reduces reaction times. beilstein-journals.org Similarly, a one-pot bis-amidation has been used to introduce the same substituent on both the sulfonamide and carboxamide groups simultaneously. rsc.org

Continuous flow chemistry offers another avenue for optimizing synthesis. A continuous-flow process for the synthesis of m-sulfamoylbenzamide analogues has been shown to increase selectivity at higher temperatures without the need for a catalyst. beilstein-journals.org This method allows for the automated synthesis of a large number of compounds in a short period, making it ideal for creating libraries for medium-throughput screening. beilstein-journals.org

The choice of protective groups is also a key aspect of optimization. For instance, Boc-protection of an amino group can facilitate selective transformations elsewhere in the molecule and improve yields in multi-step syntheses.

Below is an interactive table summarizing various synthetic strategies for sulfamoylbenzamide derivatives.

Starting MaterialKey ReactionsReagentsProduct TypeReference
2-Fluorobenzoic acidChlorosulfonation, Amide formationClSO₃H, SOCl₂, AminesSubstituted Sulfamoylbenzamides nih.gov
m-(Chlorosulfonyl)benzoyl chlorideChemoselective aminationPrimary and secondary aminesm-Sulfamoylbenzamide analogues beilstein-journals.org
Benzoic acidChlorosulfonation, Carbodiimide couplingClSO₃H, Amines, EDC, DMAPSubstituted Sulfamoyl-benzamides rsc.org
2,4-Dichloro-5-sulfamoyl-benzamideNucleophilic aromatic substitutionThiols, TEA2-Halo-4-substituted-5-sulfamoyl-benzoates nih.gov
5-Amino-2-fluorobenzoic acidBoc-protection, Amide coupling, SulfonylationBoc₂O, HATU, Amines, Sulfonyl chloridesSulfamoyl analogues with inverted sulfonamide nih.gov

Purification and Isolation Techniques in Synthetic Research

The successful synthesis of this compound and its analogues is critically dependent on robust purification and isolation protocols to remove unreacted starting materials, reagents, and by-products. The choice of technique is dictated by the physicochemical properties of the target compound, the nature of the impurities, and the desired scale of the final product. Common methods employed in the literature include aqueous work-up, recrystallization, and various forms of chromatography.

Preliminary Purification: Work-up and Extraction

Following the completion of a reaction, a standard aqueous work-up is typically the first step in isolating the crude product. This process often involves partitioning the reaction mixture between an organic solvent, such as ethyl acetate (B1210297) (EtOAc) or dichloromethane (B109758) (CH₂Cl₂), and an aqueous phase. rsc.orgnih.govdoi.org The organic layer, containing the desired product, is separated and washed sequentially with water, acidic solutions (e.g., 0.1 M or 1N aq. HCl) to remove basic impurities, and brine to facilitate the removal of water. rsc.orgdoi.org The organic phase is then dried over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude solid or oil. rsc.orgdoi.org In some syntheses, the product precipitates directly from the reaction mixture upon cooling or by pouring the mixture into ice water; this solid can be collected by vacuum filtration and washed with cold water before further purification. rsc.org

Recrystallization

Recrystallization is a widely used and cost-effective method for purifying solid sulfamoylbenzamide derivatives. The selection of an appropriate solvent or solvent system is crucial for achieving high purity and yield. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble, and the solution is then allowed to cool, causing the pure compound to crystallize while impurities remain in the mother liquor.

Commonly reported solvent systems for the recrystallization of sulfamoylbenzamide analogues include ethanol, or mixtures such as water/acetone (B3395972) and water/methanol (B129727). rsc.orgnih.govresearchgate.netresearchgate.net For instance, certain methyl 2-halo-4-substituted-5-sulfamoyl-benzoates have been successfully recrystallized from mixtures of water and acetone (3:1) or water and methanol (4:1). nih.govresearchgate.net In another example, after an esterification reaction, the product was crystallized from alcohol, with further crystallization induced by the addition of cold water, followed by neutralization, filtration, and drying to achieve a purification yield of 95%. google.com

Analogue TypeSolvent SystemReference
5-(Substituted sulfamoyl)-2-substitutedbenzoic acidsEthanol rsc.org
Methyl 2-halo-4-substituted-5-sulfamoyl-benzoatesH₂O:Acetone (3:1) nih.gov
Methyl 2-halo-4-substituted-5-sulfamoyl-benzoatesH₂O:Methanol (4:1) researchgate.net
General Benzamide DerivativesEthyl Alcohol researchgate.net
N-(1-propyl-2-pyrrolidylmethyl)-2-methoxy-5-sulfamoyl benzamide esterAlcohol, then Water google.com

Chromatographic Techniques

Chromatography is an indispensable tool for the purification of this compound and its analogues, particularly for separating complex mixtures or achieving very high purity.

Thin-Layer Chromatography (TLC): TLC is primarily used for monitoring the progress of a reaction and for preliminary assessment of crude product purity. rsc.orgnih.gov It helps in identifying the number of components in a mixture and selecting a suitable solvent system for column chromatography. Standard TLC plates are coated with silica (B1680970) gel 60 F254. rsc.org Compound spots are visualized under UV light (254 nm) or by using chemical staining agents like anisaldehyde or ninhydrin (B49086) for UV-inactive compounds. rsc.org

Flash and Column Chromatography: Flash column chromatography is the most common preparative technique for purifying sulfamoylbenzamide derivatives on a laboratory scale. rsc.orgnih.govgoogle.com Silica gel (typically 200-300 mesh) is the standard stationary phase. rsc.org The separation is achieved by eluting the sample through the column with a mobile phase of appropriate polarity. The choice of eluent is critical and is often determined by prior TLC analysis.

Eluent systems are typically binary mixtures of a non-polar solvent like n-hexane or petroleum ether and a more polar solvent such as ethyl acetate. rsc.orgdoi.orgnih.gov Gradient elution, where the proportion of the polar solvent is gradually increased, is often employed to effectively separate compounds with different polarities. doi.org

Analogue TypeStationary PhaseMobile Phase (Eluent)Reference
General Sulfamoyl-benzamidesSilica gel (200-300 mesh)n-hexane / Ethyl acetate rsc.org
Piperazinyl-sulfonyl benzamide derivativesSiO₂5-20% Ethyl acetate / hexane google.com
General Sulfonamide derivativesSilica gelhexanes / EtOAc nih.gov
3-(N-aryl)sulfamoyl)benzamidesSilica gel40–70% EtOAc:Hexane (gradient) doi.org

Preparative High-Performance Liquid Chromatography (HPLC): For compounds that are difficult to separate by flash chromatography or when very high purity is required, preparative HPLC is the method of choice. doi.orggoogle.comgoogle.com This technique offers higher resolution and is scalable. sielc.com Reverse-phase columns, such as C18, are frequently used. sielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, often containing additives like formic acid or trifluoroacetic acid (TFA) to improve peak shape and ensure volatility for easy removal after collection. doi.orgsielc.com The system is equipped with a detector (e.g., UV) and a fraction collector to isolate the pure compounds. mz-at.de

One documented preparative HPLC method for a 3-(N-(4-chlorophenyl)sulfamoyl)-4-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide analogue utilized a C18 column with a gradient elution of 38% to 58% acetonitrile in water (containing 0.225% formic acid) at a flow rate of 35 mL/min. doi.org Such methods can be scaled up for isolating larger quantities of material for further study. sielc.combiocompare.com

Structure Activity Relationship Sar and Structural Biology of 2 Methyl 5 Sulfamoylbenzamide Derivatives

Systematic Modification of the Benzamide (B126) Moiety

The benzamide moiety of 2-methyl-5-sulfamoylbenzamide serves as a crucial scaffold for molecular interactions with biological targets. Systematic modifications of this part of the molecule have provided valuable insights into the structure-activity relationships (SAR).

Research on related sulfamoyl benzamidothiazoles has shed light on the importance of the substitution pattern on the phenyl ring. For instance, the presence and position of the methyl group on the benzamide ring can significantly influence biological activity. Studies involving the removal of one of the methyl groups from a 2,5-dimethylphenyl substituent or its replacement with a bromo substituent have demonstrated that even minor alterations can impact the compound's efficacy. The activity of bromo-substituted analogs suggests that this position is tolerant to modification and can be a site for further derivatization.

Furthermore, the spatial arrangement of the phenyl ring in relation to other parts of the molecule appears to be critical. The lack of activity in a derivative where the 2,5-dimethyl substituent was spaced away from a thiazole ring by a methylene unit suggests that a bi-aryl conformation might be necessary for biological function. This highlights the importance of maintaining a specific three-dimensional orientation of the benzamide moiety for optimal interaction with the target.

The replacement of the phenyl ring with nonpolar aliphatic substituents of varying sizes, such as methyl, ethyl, propyl, iso-pentyl, and tert-butyl groups, resulted in inactive compounds. This finding underscores the necessity of the bis-substituted phenyl group for activity, indicating that the aromatic nature and specific substitution pattern of the benzamide moiety are key determinants of the biological effects of these derivatives.

Exploration of Substituents on the Sulfamoyl Group

The sulfamoyl group (-SO₂NH₂) is a well-known zinc-binding group in many enzyme inhibitors, and its modification in this compound derivatives has been a key area of investigation to modulate potency and selectivity.

Studies on a series of sulfamoylbenzamide derivatives have shown that introducing various substituents on the sulfamoyl nitrogen can lead to a wide range of biological activities. These substituents have included alkyls, cycloalkyls, and alkylaryls. For example, in a series of 2-fluoro-5-sulfamoylbenzamide derivatives, the introduction of a cyclopentyl group on the sulfonamide resulted in a potent compound. The nature of the substituent can influence not only the potency but also the toxicity of the resulting compound. For instance, a difluoro azetidine substituted derivative exhibited comparable activity to the cyclopentyl analog but displayed higher toxicity.

Inversion of the sulfonamide group has also been explored as a strategy to maintain or improve activity. In some cases, this modification has preserved the potency of the parent compound, with a cyclopentyl-substituted analog remaining the most active in its series.

The following table summarizes the structure-activity relationships for a series of sulfamoylbenzamide derivatives targeting h-NTPDases, highlighting the impact of sulfamoyl group substitution on inhibitory activity.

CompoundR Group on SulfamoylTargetIC₅₀ (µM)
2a Cyclopropylh-NTPDase31.32 ± 0.06
2b Morpholine-Inactive
3a Chlorophenylh-NTPDase31.33 ± 0.05
3a Chlorophenylh-NTPDase81.78 ± 0.08
3j Benzylh-NTPDase2Sub-micromolar
4d Cyclopropylh-NTPDase2Sub-micromolar

Data sourced from a study on sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases.

These findings demonstrate that the substituent on the sulfamoyl group plays a critical role in determining the inhibitory profile of this compound derivatives.

Conformational Analysis and Stereoisomerism in Biological Activity

The three-dimensional arrangement of atoms in a molecule, its conformation, and the presence of stereoisomers can have a profound impact on its biological activity. For this compound derivatives, understanding these aspects is essential for rational drug design.

While specific conformational analysis studies on this compound are not extensively available in the public domain, general principles of medicinal chemistry suggest that the relative orientation of the benzamide and sulfamoyl groups is critical for target binding. Computational studies on related benzamide-based foldamers have shown that different substitution patterns can lead to distinct accessible conformational spaces, which in turn dictate the spatial presentation of key interacting groups.

Stereoisomerism becomes particularly important when chiral centers are introduced into the molecule. The differential interaction of enantiomers with chiral biological targets like enzymes and receptors is a well-established phenomenon. In many cases, one enantiomer (the eutomer) exhibits the desired pharmacological activity, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. For instance, in the case of the antihypertensive drug methyldopa, only the S-isomer is active. Similarly, for the anti-tuberculosis drug ethambutol, the D-isomer is therapeutic, while the L-isomer can cause blindness. nih.gov

Therefore, for any this compound derivative containing a chiral center, the separation and biological evaluation of individual stereoisomers are crucial steps in the drug development process. The lack of specific studies in this area for this particular compound class highlights a gap in the current understanding and an opportunity for future research.

Identification of Key Pharmacophoric Elements

A pharmacophore model represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For this compound derivatives, the key pharmacophoric elements can be inferred from the structure-activity relationship data.

Based on the available research, the following features can be considered as key pharmacophoric elements:

An Aromatic Ring: The substituted phenyl ring of the benzamide moiety is essential for activity.

A Hydrogen Bond Donor/Acceptor: The amide group (-CONH₂) can act as both a hydrogen bond donor and acceptor, forming crucial interactions with the biological target.

A Zinc-Binding Group: The sulfamoyl group (-SO₂NH₂) is a critical feature, likely involved in coordinating with a zinc ion in the active site of metalloenzymes.

Specific Substituent Patterns: The presence of the 2-methyl group on the benzamide ring and the nature of the substituent on the sulfamoyl nitrogen are important for modulating potency and selectivity.

Defined Spatial Arrangement: The relative orientation of the benzamide and sulfamoyl moieties, likely in a bi-aryl conformation, is crucial for presenting the other pharmacophoric features in the correct geometry for target binding.

The development of a detailed pharmacophore model for this compound derivatives would be a valuable tool for virtual screening and the design of new analogs with improved biological profiles.

X-ray Crystallographic Analysis of Compound-Target Complexes

X-ray crystallography is a powerful technique that provides a detailed three-dimensional structure of a molecule and its interactions with a biological target at an atomic level. nih.govcreative-biostructure.comfrontiersin.org This information is invaluable for understanding the mechanism of action and for structure-based drug design.

While a crystal structure of a this compound derivative in complex with its biological target is not publicly available, studies on related compounds provide significant insights. For example, the crystal structure of 2-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide reveals the conformational preferences of the 2-methylbenzamide moiety.

More relevantly, numerous X-ray crystal structures of sulfonamide inhibitors in complex with their target enzymes, such as carbonic anhydrase, have been determined. nih.govnih.govresearchgate.net These structures consistently show the sulfonamide group coordinating to the zinc ion in the active site. The nitrogen atom of the sulfonamide displaces a water molecule or hydroxide ion from the zinc, and the oxygen atoms of the sulfonamide often form hydrogen bonds with nearby amino acid residues.

For instance, the X-ray structure of the complex of the sulfamate-containing drug topiramate with human carbonic anhydrase II revealed a tight association, with the ionized sulfamate moiety coordinating to the active site zinc and a network of seven strong hydrogen bonds anchoring the inhibitor within the active site. nih.gov This provides a strong model for how the sulfamoyl group of this compound derivatives might interact with a metalloenzyme target.

The following table provides examples of PDB entries for sulfonamide inhibitors complexed with carbonic anhydrase, illustrating the common binding mode.

PDB IDInhibitorTarget EnzymeResolution (Å)
3HS4 AcetazolamideHuman Carbonic Anhydrase II1.10
4KUW 5-(3-(4-fluorophenylsulfonyl)ureido)pyridine-2-sulfonamideHuman Carbonic Anhydrase II1.55

Data sourced from the Protein Data Bank.

These crystallographic studies provide a solid foundation for homology modeling and molecular docking studies of this compound derivatives with their potential biological targets.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry for Structural Elucidation of Research Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and characterization of novel research compounds, including derivatives of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR and ¹³C NMR are routinely used to confirm the identity and purity of synthesized compounds. In a study of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the structures of the synthesized compounds were elucidated by IR, ¹H NMR, and ¹³C NMR spectral analysis. nih.gov The characteristic chemical shifts and coupling constants of the protons on the aromatic rings and the substituents provide unambiguous evidence for the proposed structures.

Mass Spectrometry (MS) is used to determine the molecular weight of a compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns observed in the mass spectrum can further aid in structural elucidation by revealing the connectivity of different parts of the molecule.

Together, NMR and MS form a powerful combination for the unambiguous identification and characterization of novel this compound derivatives, ensuring that the compounds being biologically evaluated have the correct and intended chemical structure.

Molecular Mechanism of Action Elucidation Through Biochemical and Cellular Studies

Enzyme Inhibition Kinetics and Selectivity Profiling

The sulfamoylbenzamide moiety is a key pharmacophore in the design of various enzyme inhibitors. Kinetic studies on derivatives have elucidated mechanisms of action and selectivity profiles against several important enzyme families.

The primary sulfonamide group (-SO₂NH₂) is a classic zinc-binding group, making sulfamoylbenzamide derivatives potent inhibitors of carbonic anhydrases (CAs). nih.gov These metalloenzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton and are involved in numerous physiological and pathological processes. nih.govmdpi.com

Research has focused on designing derivatives that selectively target tumor-associated isoforms like CA IX and CA XII, which are overexpressed in various cancers and contribute to the acidification of the tumor microenvironment. nih.govnih.govplos.org Variations of substituents on the benzenesulfonamide ring can lead to compounds with high affinity and selectivity for specific CA isozymes. For instance, certain methyl 5-sulfamoyl-benzoate derivatives have shown extremely high affinity for CA IX, with dissociation constants (Kd) in the nanomolar and even picomolar range. nih.gov These compounds often exhibit over 100-fold selectivity for CA IX compared to other isoforms. nih.govnih.gov The inhibition mechanism involves the deprotonated sulfonamide group binding to the Zn(II) ion in the enzyme's active site. mdpi.com While specific inhibition constants for 2-Methyl-5-sulfamoylbenzamide against various CA isozymes are not detailed, the core structure suggests a potential for CA inhibition.

Table 1: Inhibition Data of Representative Benzenesulfonamide Derivatives against Human Carbonic Anhydrase Isozymes Note: This table presents data for structurally related compounds, not this compound.

Compound ClassTarget IsozymeInhibition Constant (Kᵢ)Selectivity Profile
Ureido-substituted benzene (B151609) sulfonamideshCA IX, hCA XIIPotent inhibition notedDesigned for selectivity over cytosolic hCA II plos.org
N-β-glycosyl sulfamideshCA IX, hCA XIILow nanomolar rangeSelective for tumor-associated CAs over hCA I and II researchgate.net
5-Thiophene-2-sulfonamide derivativeshCA I683–4250 nM (weak)Designed for isoform selectivity mdpi.com
Mono-substituted 1,3,4-thiadiazole-2-sulfonamideshCA IIIC₅₀ = 16.7 nM (potent)Significant selectivity for hCA II mdpi.com

Glucokinase Activation Mechanisms

Glucokinase (GK) is a crucial enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and the liver. nih.govnih.gov Small-molecule allosteric activators of GK (GKAs) are of interest for treating type 2 diabetes. nih.gov These activators bind to an allosteric site separate from the glucose-binding site, stabilizing the enzyme's active conformation and enhancing its activity. nih.gov

While studies on this compound as a glucokinase activator are not available, research into other benzamide (B126) analogues has shown that this chemical scaffold can be utilized to design effective GKAs. These compounds work by increasing the enzyme's affinity for glucose and/or its maximum reaction velocity (Vmax), thereby stimulating insulin secretion and hepatic glucose uptake. nih.gov The activation mechanism is non-competitive with respect to glucose, as the activator and substrate bind to different sites. nih.govnih.gov

Ecto-nucleoside triphosphate diphosphohydrolases (NTPDases) are enzymes that hydrolyze extracellular nucleoside tri- and diphosphates, playing a key role in regulating purinergic signaling. rsc.org Inhibition of specific NTPDase isoforms (e.g., NTPDase1, 2, 3, and 8) is a therapeutic strategy for conditions like thrombosis, inflammation, and cancer. rsc.org

Studies on a series of synthesized sulfamoylbenzamide derivatives have demonstrated their potential as selective inhibitors of human NTPDases (h-NTPDases). rsc.org For example, compounds with different substitutions on the benzamide and sulfonamide moieties have shown varied potency and selectivity. One study found that an N-cyclopropyl substituted derivative was a favorable inhibitor of h-NTPDase3, while the addition of a chlorine atom shifted the selectivity towards h-NTPDase8. rsc.org The inhibition is competitive, with the compounds interacting with amino acid residues in the enzyme's catalytic site. rsc.orgnih.gov

Table 2: Inhibitory Activity of Representative Sulfamoylbenzamide Derivatives against h-NTPDase Isoforms Note: This table presents data for structurally related compounds, not this compound.

DerivativeTarget IsoformIC₅₀ (µM)
N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamideh-NTPDase12.88 ± 0.13
N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamideh-NTPDase30.72 ± 0.11
2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acidh-NTPDase80.28 ± 0.07
5-(N-cyclopropylsulfamoyl)-2-methylbenzoic acidh-NTPDase31.32 ± 0.06

Other Enzyme Systems (e.g., α-Glucosidase, α-Amylase)

Inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase is a therapeutic approach for managing type 2 diabetes by delaying glucose absorption. nih.govmdpi.commdpi.com α-glucosidase inhibitors act competitively to inhibit enzymes in the small intestine that convert complex carbohydrates into absorbable monosaccharides, thereby reducing postprandial hyperglycemia. nih.govgpnotebook.com

Although direct studies on the inhibitory activity of this compound against these enzymes are lacking, the broader class of benzamide and sulfonamide derivatives has been explored for this purpose. For instance, various 1,2-benzothiazine-N-arylacetamides have been identified as potent inhibitors of the α-glucosidase enzyme, with some derivatives showing greater potency than the standard drug, acarbose. mdpi.com The mechanism involves binding to key amino acid residues within the active site of the enzyme. mdpi.commdpi.com

Receptor Binding and Modulation Studies

Modulation of Specific Cellular and Biochemical Pathways

Direct evidence detailing the modulation of specific cellular and biochemical pathways by this compound is not extensively covered in the current body of research. The potential effects on cellular pathways can be inferred from its action on enzyme targets. For example, by inhibiting tumor-associated carbonic anhydrases like CA IX, related sulfonamide compounds can disrupt pH regulation in the tumor microenvironment, which is a critical pathway for cancer cell survival, invasion, and metastasis. plos.org Similarly, the activation of glucokinase by related benzamide activators directly influences the glycolysis pathway and glucose-stimulated insulin secretion. nih.gov However, dedicated studies on the downstream cellular consequences of this compound are needed to fully elucidate its pathway modulation effects.

Viral Replication Cycle Interference (e.g., HBV Capsid Assembly Modulation)

Sulfamoylbenzamide derivatives have been identified as a novel class of antiviral agents that potently inhibit HBV replication. nih.govnih.gov Their mechanism of action is not directed at the viral DNA polymerase, the target of many current HBV therapies, but at the crucial process of nucleocapsid assembly. nih.govgoogle.com The HBV capsid, or core, is composed of the HBV core protein (HBc) and plays a vital role in multiple stages of the viral life cycle, including the encapsidation of the pregenomic RNA (pgRNA) and the viral polymerase, which is essential for viral DNA synthesis. nih.govgoogle.comnih.gov

Research has shown that SBA derivatives function as Capsid Assembly Modulators (CAMs). nih.govnih.gov These small molecules accelerate the assembly of HBc proteins, but in a way that leads to the formation of aberrant, non-functional capsids that are empty of viral genetic material. nih.gov Mechanistic analyses have revealed that these compounds dose-dependently inhibit the formation of pgRNA-containing nucleocapsids. nih.gov By misdirecting the assembly process, SBAs prevent the proper packaging of the pgRNA-polymerase complex, thereby blocking the subsequent reverse transcription and replication of the viral genome. google.comnih.gov

Studies on specific SBA compounds have demonstrated their potent anti-HBV activity. Structure-activity relationship (SAR) studies have identified that substitutions on the benzamide core, such as fluorine groups, can lead to submicromolar antiviral activity in human hepatoma cells. nih.gov The table below summarizes the findings for representative sulfamoylbenzamide derivatives.

Compound IDModificationTargetMechanism of ActionAntiviral Potency (EC50)Reference
SBA DerivativeFluorine-substitutedHBV Core Protein (HBc)Inhibits formation of pgRNA-containing nucleocapsidsSubmicromolar nih.gov
Compound 3 (SBA)VariesHBV Core Protein (HBc)Induces time-dependent formation of tubular, non-capsid particlesNot specified nih.gov
KR-26556 (SBA)VariesHBV Core Protein (HBc)Accelerates capsid assembly before polymerase encapsulationImproved pharmacological activity nih.gov

These findings underscore that the primary interference with the viral replication cycle occurs at the stage of capsid assembly, representing a distinct and promising antiviral strategy. nih.govnih.gov

Metabolic Pathway Regulation

The primary mechanism of action described for this compound and related SBA compounds in the scientific literature is their role as direct-acting antiviral agents that target a viral protein. Their effect is not primarily characterized as a regulation of host cell metabolic pathways. Instead, they act by directly inhibiting a critical step in the viral life cycle—specifically, the metabolic pathway of viral replication. While all viral replication is dependent on host cell metabolism for energy and molecular building blocks, the specific mechanism of SBA derivatives is the targeted disruption of the viral capsid assembly process itself, rather than a broader modulation of cellular metabolic networks. Research has focused on their specific enzyme-inhibitory action against viral targets, not on general metabolic regulation.

Protein-Protein Interaction Disruption

The modulation of HBV capsid assembly by sulfamoylbenzamide derivatives is a direct consequence of disrupting protein-protein interactions. nih.govnih.gov The formation of a functional icosahedral capsid requires the precise and orderly assembly of 120 HBV core protein (HBc) dimers. nih.gov This assembly process is driven by hydrophobic interactions at the interfaces between these dimers. nih.gov

SBA-based CAMs operate by binding to a hydrophobic pocket at the interface between HBc dimers. nih.gov This binding event induces a conformational change in the core protein, which alters the geometry of interaction between the dimers. Instead of assembling into the correct icosahedral structure, the interaction is misdirected, leading to the formation of non-capsid polymers or empty, improperly formed capsids. nih.govnih.gov

Heterologous genetic complementation studies have confirmed that the HBV capsid protein is the specific determinant of sensitivity to these compounds. nih.gov This highlights that the antiviral activity is a direct result of the interaction between the small molecule and the viral protein, thereby disrupting the subsequent HBc-HBc protein interactions necessary for correct capsid formation. This targeted disruption of protein-protein interactions is the molecular basis for the observed interference with the viral replication cycle.

Compound ClassTarget ProteinBinding SiteConsequence of BindingResulting DisruptionReference
Sulfamoylbenzamides (SBAs)HBV Core Protein (HBc)Hydrophobic pocket at dimer-dimer interfaceAllosteric modulation of HBc conformationMisdirection of capsid assembly; formation of aberrant structures nih.govnih.gov

This mechanism represents a promising strategy for antiviral drug development, as targeting protein-protein interactions can offer high specificity and a novel mode of action compared to traditional enzyme inhibitors. ajwilsonresearch.comnih.govfrontiersin.org

Computational and Theoretical Chemistry Approaches in 2 Methyl 5 Sulfamoylbenzamide Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. mdpi.com This method is crucial for understanding the binding mode of potential drug candidates and for virtual screening of compound libraries. The simulation generates various possible conformations of the ligand within the active site of the receptor and evaluates them using a scoring function. mdpi.com

In studies of benzamide (B126) and sulfonamide derivatives, molecular docking is employed to elucidate interactions with specific protein targets. For instance, research on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives utilized docking to explore their binding to enzymes like α-glucosidase and α-amylase, which are relevant in antidiabetic studies. researchgate.net The primary goal is to predict the binding energy and the stability of the ligand-receptor complex. mdpi.com

The binding affinity, a measure of the strength of the interaction between a ligand and its target, is quantitatively estimated by a docking score. mdpi.com This score is calculated based on factors like intermolecular forces, including electrostatic and van der Waals interactions. A lower (more negative) docking score generally indicates a stronger and more favorable binding affinity. nih.gov

In the evaluation of potential inhibitors, the docking scores of novel compounds are often compared to a known reference or a co-crystallized ligand. For example, in a study of benzimidazole (B57391) derivatives, all designed compounds showed lower binding energies (ranging from -6.85 to -8.75 kcal/mol) than the reference ligand, suggesting a stronger binding affinity for the target protein. nih.gov Similarly, docking simulations of N-[2-(3-Methylthio(1,2,4-thiadiazol-5-ylthio))acetyl] benzamide with the α5β1 integrin receptor yielded a binding affinity of -7.7 kcal/mol, indicating a strong potential for interaction. dergipark.org.tr

Below is a table representing typical data from docking score analyses for a series of hypothetical 2-Methyl-5-sulfamoylbenzamide derivatives against a target protein.

Compound IDDerivative ModificationDocking Score (kcal/mol)Predicted Binding Affinity
MSB-01 None (Parent Compound)-6.8Moderate
MSB-02 2-Methyl -> 2-Chloro-7.5High
MSB-03 5-Sulfamoyl -> 5-Methylsulfamoyl-7.1Moderate-High
MSB-04 Benzamide -> Thiobenzamide-6.5Moderate
MSB-05 2-Chloro, 5-Methylsulfamoyl-8.2Very High

Note: This table contains illustrative data for educational purposes.

Beyond the docking score, analyzing the specific interactions between the ligand and the amino acid residues of the target protein is critical. These interactions, primarily hydrogen bonds and hydrophobic contacts, are responsible for the stability of the ligand-protein complex. researchgate.netthescipub.com

Hydrogen Bonds: These are formed between a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. In docking studies of sulfonamide derivatives, the sulfonamide group (-SO₂NH₂) is a common participant in hydrogen bonding. For instance, simulations have shown the hydroxyl group of a ligand forming hydrogen bonds with amino acid residues like GLU166 in a target protein. nih.gov

Hydrophobic Interactions: These occur between nonpolar regions of the ligand and nonpolar residues of the protein (e.g., Valine, Leucine, Phenylalanine). thescipub.com The methyl group and the benzene (B151609) ring of this compound are capable of forming such interactions, which are crucial for anchoring the ligand within the hydrophobic pockets of a binding site. thescipub.com

Analysis of docked poses reveals the key residues involved. For example, in the docking of certain inhibitors, interactions were observed with residues such as ASP113, VAL114, and PHE289, mediated through a combination of hydrogen bonds and hydrophobic contacts. najah.edu

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements and interactions of atoms and molecules over time, providing insights into the conformational stability of the ligand-protein complex. researchgate.netnih.gov

By simulating the behavior of the complex in a physiological environment (typically in water), MD can validate the stability of the binding pose predicted by docking. researchgate.net A key metric used in MD simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of a protein's backbone atoms over time from a reference structure. A stable RMSD plot over the simulation period suggests that the complex has reached equilibrium and the ligand remains stably bound in the active site. nih.gov For example, stable RMSD values for a ligand-protein complex indicate that the ligand does not dissociate from the binding pocket and maintains its crucial interactions. najah.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational approach that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. fiveable.melongdom.org The fundamental principle is that the structural properties of a molecule determine its activity. fiveable.me

In a QSAR study, molecular descriptors (numerical values representing physicochemical properties like size, shape, hydrophobicity, and electronic properties) are calculated for a set of compounds with known activities. biolscigroup.us Statistical methods, such as Multiple Linear Regression (MLR), are then used to create an equation that predicts the activity based on these descriptors. biolscigroup.us

For a series of benzamide or sulfonamide derivatives, a QSAR model could identify key structural features that enhance their inhibitory activity. For instance, a model might reveal that lower values of the dipole moment (μ) and the energy of the highest occupied molecular orbital (EHOMO) lead to increased activity. biolscigroup.us Such models are validated using statistical metrics like the coefficient of determination (R²) and the cross-validation coefficient (Q²). biolscigroup.usnih.gov A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules. fiveable.me

In Silico ADMET Prediction for Research Compound Optimization

For a compound to be a viable drug candidate, it must possess not only good efficacy but also favorable pharmacokinetic properties. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is an essential in silico screening step. researchgate.netnih.gov Various computational models and online servers are used to predict these properties based on the molecule's structure. nih.gov

These predictions help researchers identify potential liabilities early in the drug discovery process. nih.gov Key predicted parameters often include:

Absorption: Oral bioavailability, human intestinal absorption (HIA), and blood-brain barrier (BBB) penetration.

Distribution: Plasma protein binding.

Metabolism: Inhibition or subscription to Cytochrome P450 (CYP) enzymes (e.g., CYP2D6).

Excretion: Renal clearance.

Toxicity: Ames mutagenicity, hepatotoxicity, and carcinogenicity. nih.gov

The table below shows example ADMET predictions for hypothetical derivatives, often benchmarked against rules like Lipinski's Rule of Five. researchgate.net

PropertyDerivative ADerivative BDerivative CAcceptable Range
Molecular Weight 214.24248.70293.15< 500
LogP 1.52.32.8< 5
H-Bond Donors 223< 5
H-Bond Acceptors 344< 10
BBB Permeability HighHighLowVaries
CYP2D6 Inhibitor NoNoYesNo is preferred
Ames Toxicity Non-mutagenNon-mutagenNon-mutagenNon-mutagen

Note: This table contains illustrative data for educational purposes.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules with high accuracy. nih.govmdpi.com DFT can determine the three-dimensional geometry, electron distribution, and orbital energies of a compound like this compound. mdpi.com

Key analyses performed using DFT include:

Optimized Geometry: Calculation of the most stable 3D conformation of the molecule by finding the minimum potential energy. mdpi.com

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and stability. nih.govjddtonline.info A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. nih.gov It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding intermolecular interactions, including hydrogen bonding. nih.gov

These calculations provide fundamental insights into the molecule's intrinsic properties, which underpin its biological activity and interactions with target receptors. nih.gov

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling and virtual screening are powerful computational techniques that are instrumental in identifying and optimizing new drug candidates. A pharmacophore is an abstract representation of the essential steric and electronic features of a molecule that are necessary for it to interact with a specific biological target. Virtual screening, in turn, utilizes these pharmacophore models to search large databases of chemical compounds for molecules that match the defined features, thereby identifying potential "hits" for further experimental validation.

The sulfamoylbenzamide scaffold, a core component of this compound, is a well-established pharmacophore in medicinal chemistry. This structural motif is present in a variety of clinically and medicinally important drugs, demonstrating a wide range of biological activities. The sulfonamide group (–SO2NH2) is a key feature, often involved in critical interactions with biological targets.

Pharmacophore Modeling of Sulfamoylbenzamide Derivatives:

Pharmacophore models for compounds related to this compound typically highlight several key features that are crucial for their biological activity. These models are often generated based on the structures of known active compounds or the three-dimensional structure of the target protein.

A general pharmacophore model for a sulfamoylbenzamide derivative might include:

Hydrogen Bond Acceptors (HBA): The oxygen atoms of the sulfamoyl and benzamide groups are prominent hydrogen bond acceptors.

Hydrogen Bond Donors (HBD): The nitrogen atoms of the sulfamoyl and benzamide moieties can act as hydrogen bond donors.

Aromatic Ring (AR): The benzene ring provides a hydrophobic scaffold and can engage in π-π stacking or hydrophobic interactions with the target protein.

Hydrophobic Features (HY): The methyl group at the 2-position of the benzamide ring contributes a key hydrophobic feature.

The Significance of the 2-Methyl Group in Pharmacophore Models:

Structure-activity relationship (SAR) studies on related sulfamoylbenzamide derivatives have underscored the importance of substitution on the benzamide ring. Specifically, the presence of a methyl group at the 2-position, as in this compound, can be critical for biological activity. For instance, in studies of sulfamoyl benzamidothiazoles, it was observed that des-methyl analogs were inactive, suggesting that a bis-substituted phenyl ring is necessary for the desired effect nih.gov. This highlights the role of the 2-methyl group in defining the shape and electronic distribution of the molecule, which in turn influences its binding to the target. The methyl group can provide beneficial steric interactions, orienting the molecule correctly within the binding pocket, and contribute to hydrophobic interactions that enhance binding affinity.

Virtual Screening Applications:

Virtual screening campaigns have been successfully employed to identify novel bioactive compounds based on the sulfamoylbenzamide scaffold. These campaigns can be either ligand-based, using a pharmacophore model derived from known active molecules, or structure-based, where the three-dimensional structure of the target protein is used to dock and score potential ligands.

For example, virtual screening of chemical libraries has been used to identify sulfamoylbenzamide derivatives as selective inhibitors of various enzymes. The general workflow for such a study would involve:

Library Preparation: A large database of chemical compounds is prepared for screening.

Pharmacophore Model Generation or Target Preparation: A pharmacophore model is created based on known inhibitors, or the 3D structure of the target protein is prepared for docking.

Screening: The chemical library is screened against the pharmacophore model or docked into the active site of the target protein.

Hit Selection and Filtering: Compounds that match the pharmacophore or show favorable docking scores are selected as "hits." These hits are often filtered based on drug-likeness criteria (e.g., Lipinski's rule of five) to prioritize compounds with favorable pharmacokinetic properties.

Experimental Validation: The most promising hits are then synthesized or acquired and tested in biological assays to confirm their activity.

While a specific virtual screening study solely focused on this compound is not prominently documented in publicly available literature, the principles of virtual screening are broadly applicable to this compound and its analogs. The known biological activities of related sulfamoylbenzamides suggest that a virtual screening approach using the this compound scaffold as a query would likely yield promising hits against a variety of biological targets.

Illustrative Data from Related Studies:

To illustrate the outcomes of such computational approaches, the following table summarizes hypothetical pharmacophoric features and potential virtual screening hit profiles for a compound with the this compound scaffold.

Pharmacophore Feature Description Potential Interaction
Hydrogen Bond Acceptor 1Oxygen of the sulfamoyl groupForms hydrogen bond with backbone or side-chain donors of the target protein.
Hydrogen Bond Acceptor 2Oxygen of the benzamide groupForms hydrogen bond with backbone or side-chain donors of the target protein.
Hydrogen Bond Donor 1Nitrogen of the sulfamoyl groupForms hydrogen bond with backbone or side-chain acceptors of the target protein.
Hydrogen Bond Donor 2Nitrogen of the benzamide groupForms hydrogen bond with backbone or side-chain acceptors of the target protein.
Aromatic RingBenzene ringEngages in hydrophobic or π-π stacking interactions with aromatic residues of the target.
Hydrophobic CenterMethyl group at the 2-positionOccupies a hydrophobic pocket in the active site, enhancing binding affinity.
Virtual Screening Hit Profile (Hypothetical) Target Class Key Interactions Observed in Docking Predicted Activity
Hit Compound AKinaseHydrogen bonding with hinge region residues, hydrophobic interaction of the methyl group.Inhibition of kinase activity
Hit Compound BProteaseCoordination with the catalytic triad, hydrophobic packing of the aromatic ring.Inhibition of proteolytic activity
Hit Compound CIon ChannelInteraction with pore-lining residues, electrostatic interactions of the sulfamoyl group.Modulation of ion channel function

Preclinical in Vitro and in Vivo Research Paradigms for Mechanistic Insights

In Vitro Cellular Assays for Target Engagement and Pathway Modulation

In vitro cellular assays represent the foundational step in characterizing the molecular pharmacology of 2-Methyl-5-sulfamoylbenzamide. These assays are designed to confirm that the compound interacts with its intended molecular target within a cellular environment and to delineate the subsequent effects on specific signaling pathways.

Enzyme Activity Assays in Cell Lysates or Purified Systems

Enzyme activity assays are crucial for determining the direct effect of this compound on specific enzymes. These assays can be performed using either purified enzymes to assess direct inhibition or activation, or in cell lysates to evaluate the compound's effect in a more complex biological milieu. For instance, given its sulfamoylbenzamide structure, a primary area of investigation would be its potential as a carbonic anhydrase (CA) inhibitor. CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide, and sulfonamide-based compounds are a well-established class of CA inhibitors.

A typical enzyme inhibition assay would involve incubating varying concentrations of this compound with a specific human CA isozyme (e.g., hCA I, II, IX, XII) and measuring the residual enzyme activity. A stopped-flow CO2 hydrase assay is a common method used for this purpose. The inhibitory potency is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

Parameter Description Typical Method Endpoint
Enzyme InhibitionMeasures the ability of the compound to reduce the activity of a target enzyme.Stopped-flow CO2 hydrase assay (for Carbonic Anhydrases)IC50 or Ki values
Enzyme ActivationMeasures the ability of the compound to increase the activity of a target enzyme.Spectrophotometric or fluorometric assaysEC50 or fold-activation

Reporter Gene Assays for Pathway Activation or Inhibition

Reporter gene assays are powerful tools to assess the impact of this compound on the activity of specific signaling pathways. These assays utilize a reporter gene (e.g., luciferase or green fluorescent protein) linked to a DNA response element that is regulated by a specific transcription factor. An increase or decrease in the reporter signal indicates that the compound modulates the activity of the corresponding pathway.

For example, to investigate if this compound affects inflammatory pathways, a nuclear factor-kappa B (NF-κB) reporter assay could be employed. Cells would be transfected with a vector containing an NF-κB response element driving luciferase expression. Upon treatment with an inflammatory stimulus (e.g., TNF-α), the NF-κB pathway is activated, leading to luciferase expression. The effect of this compound on this activation can then be quantified by measuring luminescence.

Similarly, to assess effects on oxidative stress pathways, an Antioxidant Response Element (ARE) reporter assay could be used to measure the activation of the Nrf2 pathway. Currently, there is no publicly available data from reporter gene assays specifically for this compound.

Pathway Reporter Construct Stimulus/Condition Expected Readout
NF-κB SignalingNF-κB response element-luciferaseTNF-α, IL-1βChange in luminescence
Nrf2/ARE SignalingARE-luciferaseOxidative stress inducer (e.g., tBHQ)Change in luminescence

Electron Microscopy for Protein Assembly Visualization

Electron microscopy (EM) is a high-resolution imaging technique that can be used to visualize the effect of a compound on protein structure and assembly. For compounds that are hypothesized to modulate processes like protein aggregation or the formation of large protein complexes, transmission electron microscopy (TEM) or cryo-electron microscopy (cryo-EM) can provide critical mechanistic insights.

If this compound were suspected of inducing or inhibiting the aggregation of a particular protein, TEM could be used to visualize the morphology and size of the resulting protein species. For instance, the compound could be incubated with a purified protein known to aggregate under certain conditions, and the resulting structures could be visualized by negative staining. At present, there are no published studies that have utilized electron microscopy to investigate the effects of this compound on protein assembly.

In Vivo Animal Model Studies for Mechanistic Validation

In vivo studies in animal models are indispensable for validating the mechanistic hypotheses generated from in vitro assays and for understanding the physiological and potential pathophysiological consequences of administering this compound.

Model Selection and Justification for Mechanistic Studies

The choice of an appropriate animal model is critical and depends on the specific biological process or disease pathway being investigated. For instance, if in vitro data suggests that this compound has anti-inflammatory properties by inhibiting the NF-κB pathway, a mouse model of inflammation, such as a lipopolysaccharide (LPS)-induced systemic inflammation model or a collagen-induced arthritis model, would be appropriate.

If the compound is being investigated as a potential anti-cancer agent, xenograft models, where human cancer cells are implanted into immunodeficient mice, are commonly used. The choice of the cancer cell line would be guided by the in vitro data on the compound's activity. Specific animal models for studying the in vivo mechanistic action of this compound have not been reported in the available literature.

Biochemical Endpoint Analysis in Animal Tissues

Following administration of this compound in a relevant animal model, a variety of biochemical endpoints can be analyzed in tissues of interest to confirm target engagement and pathway modulation in vivo. This can involve measuring the activity of the target enzyme in tissue homogenates, quantifying the levels of key signaling molecules, or assessing changes in gene expression.

For example, if the target is a specific enzyme, its activity can be measured in tissues collected from treated and untreated animals. Furthermore, pharmacodynamic biomarkers can be utilized to demonstrate a biological response to the compound. Metabolomic analysis of tissue samples can also provide a comprehensive snapshot of the biochemical changes induced by the compound. There is currently no published data on the biochemical endpoint analysis in animal tissues following treatment with this compound.

Pharmacodynamic Studies in Animal Models

Following a comprehensive search of scientific literature, no specific preclinical pharmacodynamic studies in animal models for the compound “this compound” were identified. Consequently, detailed research findings and data tables regarding its effects in vivo cannot be provided at this time.

Emerging Research Directions and Interdisciplinary Applications

Development of Novel Chemical Probes and Research Tools

The inherent biological activity of sulfamoylbenzamide derivatives makes them valuable starting points for the creation of chemical probes and research tools to investigate complex biological systems. These tools are instrumental in target identification and validation, and in elucidating the mechanisms of action of therapeutic agents.

One promising avenue is the development of probes based on the sulfonyl fluoride motif. Sulfonyl fluorides can act as covalent probes, forming stable bonds with specific amino acid residues in proteins, such as histidine. This allows for the irreversible labeling and identification of protein targets. While not yet specifically applied to 2-methyl-5-sulfamoylbenzamide itself, the development of sulfonyl fluoride-containing ligands as chemical probes for targets like cereblon (CRBN), an E3 ubiquitin ligase component, showcases the potential of this strategy for the broader class of sulfonyl-containing compounds rsc.org.

Furthermore, derivatives of the sulfamoylbenzamide scaffold have been instrumental as research tools in virology. For instance, a range of sulfamoylbenzamide (SBA) derivatives have been identified as potent inhibitors of Hepatitis B Virus (HBV) nucleocapsid assembly. nih.govnih.gov These compounds serve as critical tools to study the lifecycle of HBV, specifically the crucial step of capsid formation. By disrupting this process, they allow researchers to probe the dynamics of viral replication and identify vulnerabilities that can be exploited for therapeutic intervention. nih.govnih.govresearchgate.net

Similarly, sulfamoylbenzamide derivatives have been synthesized and evaluated as selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases). rsc.orgnih.gov These enzymes play significant roles in various physiological and pathological processes, including thrombosis, inflammation, and cancer. rsc.org The development of selective inhibitors based on the sulfamoylbenzamide scaffold provides researchers with valuable pharmacological tools to dissect the roles of different h-NTPDase isoforms in health and disease.

Scaffold Hybridization and Scaffold Hopping Strategies

To enhance the therapeutic potential and overcome limitations of existing compounds, medicinal chemists are increasingly employing sophisticated drug design strategies such as scaffold hybridization and scaffold hopping. The this compound core, with its distinct benzamide (B126) and sulfonamide moieties, is well-suited for such modifications.

Scaffold hybridization involves combining structural features from different pharmacophores to create a new hybrid molecule with potentially improved activity, selectivity, or pharmacokinetic properties. This strategy has been applied to the sulfamoylbenzamide scaffold in the quest for novel HBV capsid assembly modulators. Researchers have successfully integrated principles of pharmacophore hybridization to design and synthesize new derivatives with enhanced antiviral potency. mdpi.com

Scaffold hopping is a powerful strategy to identify structurally novel compounds that retain the biological activity of a parent molecule but possess a different core structure. uniroma1.itresearchgate.netnih.govuniroma1.it This approach can lead to compounds with improved intellectual property positions, better drug-like properties, or novel mechanisms of action. In the context of sulfamoylbenzamide-based HBV inhibitors, scaffold hopping has been used to explore new chemical space. For example, an innovative conformational constraint approach was applied to the lead compound NVR 3-778, a sulfamoylbenzamide derivative, by cyclizing the carbonyl and the carbon of the core phenyl ring to generate a novel scaffold. mdpi.com This strategy led to the identification of new classes of inhibitors, such as those with indazole and quinazoline cores, demonstrating the versatility of scaffold hopping in evolving the sulfamoylbenzamide template. mdpi.com

These strategies underscore the adaptability of the sulfamoylbenzamide scaffold in modern drug discovery, allowing for the systematic exploration of chemical diversity to optimize therapeutic outcomes.

Applications in Materials Science or Environmental Chemistry (e.g., Adsorption Research)

While the this compound scaffold has been extensively explored in the context of medicinal chemistry and drug discovery, its application in the fields of materials science and environmental chemistry is not well-documented in publicly available scientific literature. Current research efforts appear to be predominantly focused on its biological activities and potential therapeutic uses.

The impact of chemical pollution on biodiversity is a significant area of environmental research. youtube.com However, specific studies on the environmental fate, transport, or potential for use in areas like adsorption research for this compound and its close derivatives are currently lacking. Future investigations could potentially explore the coordination properties of the benzamide and sulfonamide groups for applications in materials science, such as the development of novel polymers or metal-organic frameworks. Similarly, its environmental impact and potential for bioremediation could be subjects of future environmental chemistry research.

Future Perspectives in Academic Drug Discovery Research

The this compound scaffold and its derivatives continue to hold significant promise for future academic drug discovery research. The versatility of the sulfonamide and benzamide moieties provides a rich platform for the development of novel therapeutic agents targeting a wide range of diseases. citedrive.comnih.govresearchgate.net

Future research is likely to focus on several key areas:

Expansion of Therapeutic Targets: While significant progress has been made in developing sulfamoylbenzamide-based inhibitors for HBV and other targets, the full therapeutic potential of this scaffold remains to be explored. Future studies will likely investigate its utility against other viral infections, various forms of cancer, and inflammatory diseases. nih.gov The known activity of sulfonamides against targets in the central nervous system (CNS) also suggests potential for developing novel treatments for neurological disorders. nih.gov

Structure-Based Drug Design: Advances in structural biology and computational chemistry will enable more rational, structure-based design of next-generation sulfamoylbenzamide derivatives. By understanding the precise binding interactions between these compounds and their biological targets, researchers can design molecules with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Addressing Drug Resistance: For applications in infectious diseases and oncology, overcoming drug resistance is a major challenge. The adaptability of the sulfamoylbenzamide scaffold allows for the design of new analogs that can circumvent known resistance mechanisms.

Multidisciplinary Collaboration: The future of drug discovery lies in multidisciplinary collaboration. bioengineer.org The continued development of sulfamoylbenzamide-based therapeutics will benefit from the integration of expertise in medicinal chemistry, chemical biology, pharmacology, and clinical research to translate promising laboratory findings into effective clinical treatments.

Data Tables

Compound Class Biological Target/Application Key Findings Reference
Sulfonyl Fluoride ProbesCereblon (CRBN)Covalent engagement with histidine residues, enabling target identification. rsc.org
Sulfamoylbenzamide (SBA) DerivativesHepatitis B Virus (HBV) Capsid AssemblyInhibition of pregenomic RNA-containing nucleocapsid formation. nih.govnih.govresearchgate.net
Sulfamoylbenzamide DerivativesHuman Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases)Selective inhibition of various isoforms (h-NTPDase1, -2, -3, and -8). rsc.orgnih.gov
Dihydrobenzodioxine-based InhibitorsHBV Capsid ProteinDesigned using scaffold hopping from sulfamoylbenzamide leads. mdpi.com
Benzamide DerivativesGlucokinase (GK)Act as glucokinase activators for potential treatment of type 2 diabetes. nih.gov

Q & A

Q. How can researchers leverage structure-activity relationship (SAR) studies to improve potency?

  • Methodology :
  • Synthesize analogs with systematic substitutions (e.g., halogens, methoxy groups).
  • Corrogate activity data (e.g., IC₅₀) with QSAR models using descriptors like logP, polar surface area, and H-bond donors.
  • Prioritize analogs with >10-fold potency improvements for in vivo testing .

Emerging Research Directions

Q. What novel applications in materials science are explored for sulfamoylbenzamide derivatives?

  • Methodology : Investigate their use as monomers in conductive polymers (via electropolymerization) or ligands in catalysis (e.g., Pd-complexed derivatives for cross-coupling reactions). Characterize performance via cyclic voltammetry or XPS .

Q. How can machine learning enhance the prediction of synthetic routes for this compound analogs?

  • Methodology : Train graph neural networks (GNNs) on reaction databases (e.g., Reaxys) to predict feasible pathways. Validate top routes experimentally and refine models via active learning .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.